Product packaging for Cephradine Sulfoxide(Cat. No.:)

Cephradine Sulfoxide

Cat. No.: B1157210
M. Wt: 365.4
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Cephalosporin (B10832234) Sulfoxides in Pharmaceutical Chemistry and Environmental Science

Cephalosporin sulfoxides are pivotal intermediates in the chemical synthesis and modification of cephalosporin antibiotics. In pharmaceutical chemistry, the oxidation of the sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus to a sulfoxide (B87167) is a key step. This transformation allows for further chemical manipulations and the creation of new cephalosporin derivatives with potentially enhanced antibacterial activity or improved pharmacokinetic properties. The sulfoxide group can influence the stereochemistry and reactivity of the molecule, making it a versatile handle for synthetic chemists.

Significance of Cephradine (B1668399) Sulfoxide as a Transformation Product and Chemical Entity

Cephradine sulfoxide emerges as a key molecule when its parent compound, cephradine, is exposed to environmental or biological conditions that promote oxidation. The formation of this compound is a notable transformation pathway for cephradine. nih.gov This transformation is significant because the resulting sulfoxide may have a different toxicity profile than the original antibiotic. researchgate.netmdpi.com Studies on other cephalosporins have shown that their transformation products can sometimes be more toxic than the parent compounds. researchgate.net Therefore, understanding the formation and effects of this compound is crucial for a comprehensive environmental risk assessment of cephradine.

As a distinct chemical entity, this compound possesses unique physicochemical properties that differentiate it from cephradine. The introduction of the sulfoxide group alters the polarity and electronic distribution of the molecule, which can affect its stability, solubility, and interaction with biological systems. vulcanchem.com

Below is a table detailing the chemical identification parameters for this compound.

ParameterInformation
Chemical Name(7R)-7-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide
Molecular FormulaC16H19N3O5S
Molecular Weight365.40 g/mol
AppearanceSolid

Identification of Current Research Gaps and Emerging Areas in this compound Chemistry

Despite its importance, research specifically focused on this compound is limited, revealing several critical research gaps. A major gap is the lack of comprehensive ecotoxicological data. slu.seuni-due.de While the potential for altered toxicity of transformation products is acknowledged, specific studies comparing the toxicity of cephradine and this compound are scarce. researchgate.netmdpi.com This lack of data hinders a full understanding of the environmental risks associated with the degradation of cephradine.

Another significant research gap is the limited availability of analytical standards for this compound and other cephalosporin transformation products. This scarcity poses a challenge for their detection and quantification in environmental samples, making it difficult to assess their true prevalence and environmental concentrations. slu.se

Emerging areas of research in this compound chemistry include the development of advanced analytical methods for its detection and the investigation of its own potential biological activities, including any residual antibacterial effects or other unforeseen toxicological impacts. nih.gov There is also a growing need to understand the complete degradation pathway of cephradine beyond the formation of the sulfoxide, to identify any further transformation products and their respective environmental fates. researchgate.net

Overview of Research Objectives and Methodological Framework

The primary objectives of research into this compound are to characterize its formation, fate, and effects in both pharmaceutical and environmental contexts. Key research goals include:

Elucidating the kinetics and mechanisms of cephradine transformation to this compound under various environmental conditions.

Quantifying the occurrence of this compound in different environmental compartments, such as wastewater and surface water.

Assessing the ecotoxicity of this compound and comparing it to its parent compound.

Developing and validating robust analytical methods for the sensitive and selective detection of this compound.

The methodological framework for studying this compound typically involves a combination of advanced analytical chemistry techniques and biological assays. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the identification and quantification of cephradine and its transformation products in complex matrices. nih.govdrugbank.comresearchgate.net Stability studies are often conducted under various pH and temperature conditions to simulate environmental degradation. banglajol.info

Ecotoxicity assessment methodologies may include a range of bioassays using representative aquatic organisms from different trophic levels, such as algae, daphnids, and fish. mdpi.com These tests help to determine the potential adverse effects of this compound on aquatic ecosystems. nih.gov Furthermore, in silico models, such as quantitative structure-activity relationship (QSAR) models, can be employed to predict the potential toxicity of transformation products when experimental data is limited. nih.govacs.org

The stability of the parent compound, cephradine, under different pH conditions can provide insights into the environments where the formation of this compound is more likely to occur.

Stability of Cephradine at Room Temperature

pH Potency on Day 1 (%) Potency on Day 15 (%)
1 - -
2 - -
3 - -
4 109.5 94.5
5 106.4 93.1
6 - -
7 - -
8 - -

Data adapted from a study on the stability of cephradine suspension. banglajol.info

This table indicates that cephradine is relatively stable at acidic pH values of 4 and 5, suggesting that its transformation to the sulfoxide may be influenced by the specific chemical environment. banglajol.info

Properties

Molecular Formula

C₁₆H₁₉N₃O₅S

Molecular Weight

365.4

Synonyms

7R-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide; 

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Cephradine Sulfoxide

Direct Chemical Oxidation Routes to Cephradine (B1668399) Sulfoxide (B87167)

The direct oxidation of the sulfur atom in the dihydrothiazine ring of cephradine is a primary method for the synthesis of Cephradine Sulfoxide. This transformation requires careful selection of oxidizing agents and reaction conditions to achieve high selectivity and yield.

Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides. researchgate.net Common reagents include hydrogen peroxide, peroxy acids (such as peracetic acid and meta-chloroperbenzoic acid), and other oxidants. organic-chemistry.org The choice of the oxidizing agent and the reaction conditions, such as temperature, solvent, and pH, are critical to control the extent of oxidation and prevent the formation of the over-oxidized sulfone byproduct. For instance, the oxidation of penicillin G, a related β-lactam antibiotic, to its sulfoxide is a key step in the synthesis of 7-aminodesacetoxy-cephalosporanic acid (7-ADCA), an important intermediate for many cephalosporins. google.com This process often utilizes hydrogen peroxide at controlled low temperatures (e.g., 1-3°C) and a specific pH (around 3) to maximize the yield of the sulfoxide. google.com

Table 1: Oxidizing Agents and Conditions for Sulfide to Sulfoxide Conversion

Oxidizing AgentTypical Reaction ConditionsKey Considerations
Hydrogen Peroxide (H₂O₂)Low temperature (0-20°C), often in the presence of an acid or metal catalyst. google.comCost-effective and environmentally benign, but can lead to over-oxidation to the sulfone if not carefully controlled. researchgate.net
meta-Chloroperbenzoic Acid (mCPBA)Commonly used in solvents like dichloromethane (B109758) at low temperatures. Highly selective for sulfoxide formation, but can be more expensive and pose handling challenges.
Peracetic AcidUsed in the synthesis of penicillin sulfoxide, a precursor to cephalosporins. researchgate.netEffective but can be hazardous and requires careful handling. google.com
Diphenyl Sulfoxide/Triflic Anhydride (B1165640)Can act as an oxygen transfer agent for the oxidation of thioglycosides to sulfoxides. nih.govA specialized method that proceeds under anhydrous conditions and can be highly stereoselective. nih.gov

Stereoselectivity and Regioselectivity Considerations in Sulfoxide Formation

The oxidation of the sulfur atom in cephradine introduces a new stereocenter, leading to the possibility of two diastereomeric sulfoxides (isomer 1 and isomer 2). veeprho.comchemicalbook.com The stereochemical outcome of the oxidation can be influenced by the choice of the oxidizing agent and the reaction conditions. For example, the use of certain chiral oxidizing agents or catalysts can favor the formation of one stereoisomer over the other. The reaction of diphenyl sulfoxide and triflic anhydride with oxathiane-based thioglycosides has been shown to be a highly stereoselective oxidation process. nih.gov The reversibility of the oxygen-exchange reaction in this system suggests that the stereochemical outcome might be under thermodynamic control, offering a potential strategy for the stereoselective synthesis of sulfoxides. nih.gov

Enzymatic and Biotransformation Pathways to Sulfoxides

The use of enzymes for the synthesis of cephalosporin (B10832234) derivatives has gained significant attention as a greener alternative to chemical methods.

Identification of Relevant Enzyme Systems (e.g., Sulfoxide Synthases)

While specific "sulfoxide synthases" for cephradine are not extensively documented in the provided results, the enzymatic synthesis of cephradine itself is well-established, primarily using penicillin G acylase. google.comnih.gov This enzyme catalyzes the acylation of the 7-ADCA nucleus. google.comnih.gov It is plausible that monooxygenases, such as flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes, which are known to be involved in the metabolism of various drugs, could catalyze the oxidation of the sulfur atom in cephradine to form the sulfoxide. For instance, FMOs and CYP3A have been implicated in the formation of sulfoxide metabolites of other drugs like albendazole (B1665689) and fenbendazole. researchgate.net

Mechanistic Insights into Biocatalytic Oxidation

The enzymatic synthesis of cephradine is typically carried out in an aqueous medium at controlled pH and temperature. google.comnih.govru.nl A study on the enzymatic synthesis of cephradine using a penicillin acylase mutant showed a significantly increased synthesis/hydrolysis ratio, achieving a high yield under industrial conditions. rsc.org While this study focuses on the formation of the amide bond, the conditions used for enzymatic synthesis, particularly the presence of oxygen in an aqueous environment, could potentially lead to the formation of this compound as a minor byproduct, although this is not explicitly stated.

Formation as an Impurity or Degradation Product During Cephradine Synthesis or Storage

This compound is recognized as a known impurity of cephradine. veeprho.comchemicalbook.comsynpharmatech.com Its formation can occur during the synthesis of the parent drug or as a degradation product upon storage.

The stability of cephradine is pH-dependent, with studies indicating it is most stable in the pH range of 4 to 5. banglajol.infoasiapharmaceutics.inforesearchgate.net Degradation can occur under various conditions, including exposure to light and certain pH environments. encyclopedia.pubcapes.gov.br Photo-Fenton processes, which involve the generation of highly reactive hydroxyl radicals, have been shown to degrade cephalosporin antibiotics, with sulfoxide formation being one of the identified degradation pathways for cephalexin (B21000), a closely related compound. researchgate.net This suggests that oxidative stress during storage or in certain environmental conditions can lead to the formation of this compound. The presence of this compound as an impurity is significant enough that it is listed as a reference material for quality control purposes in cephradine production. veeprho.com

Advanced Analytical Characterization and Methodological Development for Cephradine Sulfoxide

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical characterization of cephradine (B1668399) sulfoxide (B87167), enabling the separation of this primary oxidation product from its parent compound, cephradine, and other related substances. The inherent chirality of the sulfoxide group necessitates advanced separation strategies to resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies for Cephradine Sulfoxide and Isomers

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of cephradine and its related compounds, including this compound. The oxidation of the sulfur atom in the dihydrothiazine ring of cephradine creates a chiral center, resulting in the formation of two diastereomers of this compound. nih.gov These isomers are recognized as official impurities in cephradine according to the European Pharmacopeia. nih.gov The ability to separate and quantify these isomers is critical for quality control.

The separation of this compound and its isomers is a challenging task that often requires the use of specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in the resolution of chiral sulfoxides. researchgate.netscilit.com

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs: Columns with selectors such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are effective for separating a wide range of chiral sulfoxides. researchgate.net The choice between coated and immobilized polysaccharide-based CSPs can influence the robustness and range of applicable mobile phases.

Macrocyclic Glycopeptide CSPs: Stationary phases like teicoplanin, teicoplanin aglycone, and ristocetin (B1679390) A have also been successfully employed for the enantiomeric separation of chiral sulfoxides. nih.gov These CSPs offer complementary selectivity to polysaccharide-based phases. nih.gov

Mobile Phase Optimization:

The selection and optimization of the mobile phase are critical for achieving adequate resolution between the this compound isomers and other components in the sample matrix. aapco.orgphenomenex.com The choice of mobile phase composition depends on the stationary phase and the desired separation mode.

Normal-Phase Mode: This mode often provides the most effective separation for chiral sulfoxides. nih.gov

Reversed-Phase Mode: Mixtures of water with organic modifiers like methanol (B129727) are commonly used. nih.gov However, acetonitrile (B52724) has been reported to be less effective for the resolution of some sulfur-containing enantiomers in this mode. nih.gov

Polar Organic Mode: While less common, mobile phases consisting of 100% methanol have been used, though with limited success for some sulfoxide compounds. nih.gov

For non-chiral, reversed-phase separations of cephradine and its impurities, C8 and C18 columns are frequently utilized. nih.gov Mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate) and an organic modifier like acetonitrile or methanol. nih.govnih.gov

Interactive Data Table: HPLC Stationary Phases for Sulfoxide Separation

Stationary Phase TypeSpecific ExamplesSeparation PrincipleReference
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3-chloro-5-methylphenylcarbamate)Chiral Recognition researchgate.net
Macrocyclic GlycopeptideTeicoplanin, Ristocetin A, VancomycinChiral Recognition nih.gov
Reversed-Phase (non-chiral)C8, C18Hydrophobic Interactions nih.gov

UV-Vis detection is a standard and robust method for the quantification of cephalosporins, including cephradine and its sulfoxide derivative. nih.govmdpi.com The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For cephradine and related compounds, detection is often performed in the range of 240-280 nm. nih.govmdpi.com

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages over a standard UV-Vis detector. scioninstruments.comshimadzu.com A DAD can acquire absorbance data over a wide range of wavelengths simultaneously, providing a complete UV spectrum for each peak in the chromatogram. scioninstruments.comshimadzu.com This capability is particularly useful for:

Peak Purity Assessment: By comparing the spectra across a single chromatographic peak, co-eluting impurities can be detected. shimadzu.com

Peak Identification: The UV spectrum can serve as an additional parameter for the identification of known and unknown compounds. shimadzu.com

Method Development: DAD allows for the determination of the optimal detection wavelength for all components in a single run.

The use of dimethyl sulfoxide (DMSO) as a solvent, which may be necessary to dissolve certain samples, can interfere with UV detection at low wavelengths due to its own absorbance. mdpi.com

Gas Chromatography (GC) and Derivatization Approaches for Volatile Analytes

Gas chromatography (GC) is generally not suitable for the direct analysis of cephalosporins like cephradine and its sulfoxide due to their low volatility and thermal instability. gnomio.com To make these compounds amenable to GC analysis, a derivatization step is necessary to increase their volatility. gnomio.comnih.gov

Derivatization:

The derivatization reaction must be optimized to ensure it proceeds to completion for accurate and reproducible quantification. greyhoundchrom.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), presents a powerful alternative to HPLC for the analysis of cephalosporins. nih.govwdh.ac.id CZE offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.gov

Studies have demonstrated the successful application of CZE for the separation of cephradine from its degradation products and other related substances. scilit.com The separation in CZE is based on the differential migration of charged species in an electric field. The pH of the background electrolyte is a critical parameter that influences the charge and, therefore, the electrophoretic mobility of the analytes. nih.gov

While specific applications for the separation of this compound isomers by CE are not extensively documented, the technique's high resolving power suggests its potential for this purpose.

Interactive Data Table: CZE Conditions for Cephradine Analysis

ParameterConditionReference
Background Electrolyte50 mM disodium (B8443419) hydrogen phosphate (B84403) buffer scilit.com
pH6.5 scilit.com
Applied Voltage20 kV scilit.com
Detection Wavelength195 nm scilit.com

Two-Dimensional Chromatography for Complex Mixtures

Two-dimensional liquid chromatography (2D-LC) is an advanced separation technique that provides significantly higher peak capacity and resolving power compared to conventional one-dimensional HPLC. mdpi.comamericanpharmaceuticalreview.com This makes it particularly well-suited for the analysis of complex samples, such as pharmaceutical formulations containing active ingredients and multiple impurities. americanpharmaceuticalreview.comresearchgate.net

In 2D-LC, fractions from the first dimension separation are transferred to a second column with a different separation mechanism (orthogonality) for further separation. americanpharmaceuticalreview.com This approach can be used to resolve co-eluting peaks and accurately quantify minor components, such as the isomers of this compound, which might be present at low levels. researchgate.net Heart-cutting 2D-LC is a mode where specific fractions of interest from the first dimension are selectively transferred to the second dimension for targeted analysis. mdpi.com

Although direct applications of 2D-LC for this compound are not widely reported, its successful use for separating impurities in other cephalosporins highlights its potential utility. mdpi.com

Mass Spectrometric Elucidation of this compound Structures and Degradation Products

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. Its high sensitivity and specificity allow for precise mass determination and detailed structural insights through fragmentation analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and confirming the structure of this compound and its degradation products in complex mixtures. Cephradine has a molecular weight of approximately 349.4 g/mol , resulting in a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of about 350.0 in positive ion electrospray ionization (ESI). The oxidation of the sulfur atom in the dihydrothiazine ring to a sulfoxide adds an oxygen atom, increasing the molecular weight by approximately 16 g/mol . Consequently, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z ~366.

The fragmentation pattern observed in MS/MS experiments provides a structural fingerprint. For cephradine, a known characteristic transition is m/z 350.0 → 90.8. asianpubs.org In the case of this compound, the fragmentation pathways are predicted based on the analysis of similar cephalosporin (B10832234) sulfoxides, such as ceftiofur (B124693) sulfoxide. koreascience.kr The fragmentation is expected to involve the characteristic cleavage of the β-lactam ring and the side chains. The interpretation of key fragment ions is critical for confirming the site of oxidation. koreascience.kr For instance, the fragmentation of ceftiofur sulfoxide yields characteristic ions that confirm oxidation at the sulfur atom of the cephem ring. koreascience.kr A similar approach can be used to develop a plausible fragmentation pathway for this compound, allowing for its unambiguous identification.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

Compound Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Structural Assignment of Fragments
Cephradine ~350.0 90.8 Related to the ampicillin-like side chain
158 Dihydrothiazine ring fragment
192 Phenylglycyl moiety
This compound ~366.0 348 Loss of water [M+H-H₂O]⁺
322 Loss of carbon dioxide [M+H-CO₂]⁺

Note: The fragmentation data for this compound is predictive and based on the known fragmentation of cephradine and other cephalosporin sulfoxides.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of a molecule. The elemental formula for cephradine is C₁₆H₁₉N₃O₄S. The addition of an oxygen atom to form this compound results in the elemental formula C₁₆H₁₉N₃O₅S.

HRMS can differentiate this compound from other potential transformation products, such as an N-oxide or a sulfone, which may have the same nominal mass but different exact masses and elemental compositions. nih.gov This level of precision is crucial for confirming the identity of degradation products in stability studies and for the characterization of reference standards.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the molecule's structural framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. The oxidation of the sulfur atom in the cephradine molecule to a sulfoxide introduces a new stereocenter at the sulfur, resulting in the formation of two diastereomers (R- and S-sulfoxides). NMR is particularly powerful for differentiating between these isomers. koreascience.kr

In ¹H NMR spectra, the protons adjacent to the newly formed sulfoxide group will experience a significant downfield shift compared to the parent cephradine molecule due to the electron-withdrawing nature of the S=O bond. Similarly, in ¹³C NMR spectra, the carbons of the dihydrothiazine ring, especially those flanking the sulfur atom, will show characteristic shifts. acs.org The precise chemical shifts and coupling constants can be used to assign the relative stereochemistry of the sulfoxide isomers. rsc.org While specific data for this compound is not widely published, analysis of related cephalosporin sulfoxides provides expected ranges for these chemical shifts. asianpubs.orgrhhz.net

Table 2: Predicted ¹H NMR Chemical Shift Changes from Cephradine to this compound

Proton Location Typical Shift in Cephradine (ppm) Expected Shift in this compound (ppm) Rationale
H-6 (β-lactam) ~5.0 Shifted downfield Change in electronic environment
H-7 (β-lactam) ~5.5 Shifted downfield Change in electronic environment
H-2 (Thiazine ring) ~3.4 (CH₂) Significantly shifted downfield Proximity to new S=O group

Note: Predicted shifts are based on general principles and data from related cephalosporin structures.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. scirp.orgicm.edu.pl For this compound, the most diagnostic feature in the IR spectrum is the appearance of a strong absorption band corresponding to the S=O stretching vibration, which typically occurs in the region of 1030–1070 cm⁻¹.

Other key functional groups also give rise to characteristic bands. The β-lactam carbonyl (C=O) stretch is expected at a high frequency (around 1760 cm⁻¹), while the amide carbonyl stretch appears at a lower frequency (around 1660 cm⁻¹). scirp.org The N-H stretching vibration is observed near 3300 cm⁻¹. scirp.org The coordination of metal ions to cephalosporins can cause significant shifts in the carboxylate group bands, a principle that can be applied to study interactions of this compound. ingentaconnect.com Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, such as C-C and C-S bonds, complementing the information obtained from IR spectroscopy. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Technique Characteristic Wavenumber (cm⁻¹)
Sulfoxide (S=O) Stretch IR 1030 - 1070
β-Lactam (C=O) Stretch IR 1750 - 1780
Amide I (C=O) Stretch IR 1650 - 1680
N-H Stretch IR ~3300

UV-Vis spectroscopy measures the electronic transitions within a molecule and is a robust technique for quantification. The primary chromophore in cephradine is the α,β-unsaturated carbonyl system within the dihydrothiazine ring. Cephradine exhibits a characteristic maximum absorbance (λmax) at approximately 254-260 nm in aqueous solutions. mdpi.com

The oxidation of the sulfur to a sulfoxide is not expected to dramatically alter the conjugated system, so the λmax of this compound should be in a similar region. However, minor shifts may occur due to the electronic effect of the sulfoxide group. Degradation of the β-lactam ring, a common pathway for cephalosporins, leads to the disappearance of this absorption band and the potential appearance of new bands at different wavelengths, which can be used to monitor degradation kinetics. scielo.br By constructing a calibration curve according to the Beer-Lambert Law, UV-Vis spectroscopy can be employed as a simple and rapid method for quantifying this compound in various samples. mdpi.com

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical component of quality assurance in the analysis of pharmaceutical compounds, including this compound. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process for methods used to analyze this compound, often as a related substance or impurity of Cephradine, adheres to guidelines established by bodies like the International Council for Harmonisation (ICH). medipol.edu.trfda.gov These methods, typically high-performance liquid chromatography (HPLC), are validated to ensure their reliability for quantifying the compound in various samples. tsijournals.comnih.gov

The assurance of quality in the analytical data for this compound hinges on the rigorous validation of key performance parameters: accuracy, precision, linearity, and robustness. fda.gov

Accuracy The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. fda.gov For this compound, accuracy is typically assessed through recovery studies. This involves spiking a blank matrix with a known concentration of the compound and analyzing the sample. The percentage of the analyte recovered is then calculated. In validated HPLC methods for the analysis of Cephradine and its related substances, mean recovery values are often expected to be within 98-102%. For instance, studies on Cephradine have demonstrated high accuracy, with mean recoveries ranging from 99.0% to 101.0%. researchgate.net Another study reported accuracy for Cephradine between 93.3% and 100%. researchgate.net

Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses precision between different laboratories.

For HPLC methods analyzing Cephradine and its impurities, the RSD for precision studies is generally required to be less than 2%. medipol.edu.tr Studies have reported inter-day and intra-day precision for Cephradine analysis to be less than 1%. researchgate.net

Linearity Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. fda.gov The linearity of an HPLC method for this compound is determined by analyzing a series of standard solutions of different concentrations. The data are then plotted to create a calibration curve, and the correlation coefficient (r²) is calculated. A correlation coefficient of 0.999 or greater is typically considered evidence of a strong linear relationship. medipol.edu.tr For Cephradine analysis, excellent linearity has been demonstrated over concentration ranges such as 0.5-50 μg/mL, with correlation coefficients of 0.9999. sysrevpharm.orgresearchgate.net

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, flow rate, or column temperature. medipol.edu.tr The stability of the analytical results despite these minor changes ensures the method's ruggedness for routine quality control analysis. For example, robustness tests for Cephradine analysis have shown that slight variations in temperature (± 2°C) and mobile phase organic content (±10%) result in an RSD of less than 2%, indicating the method is robust. medipol.edu.tr

Table 1: Typical Method Validation Parameters for HPLC Analysis of Cephradine and Related Substances

ParameterTypical Acceptance CriteriaExample Finding (Cephradine/Cephalosporins)Reference
Accuracy (% Recovery)98.0% - 102.0%Mean recovery of 99.0% to 101.0% researchgate.net
Precision (% RSD)< 2%Intra-day and Inter-day precision < 1% researchgate.net
Linearity (Correlation Coefficient, r²)≥ 0.999r² = 0.9999 over 0.5-50 μg/mL range sysrevpharm.org
Robustness (% RSD)< 2%RSD < 2% with minor changes in temperature and mobile phase medipol.edu.tr

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are crucial for the analysis of impurities and degradation products like this compound, where trace-level detection is often required. d-nb.info

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. fda.gov It is a parameter of limit tests and is often determined based on the signal-to-noise ratio (S/N), typically a ratio of 3:1, or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve). sepscience.com

Limit of Quantification (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov The LOQ is a critical parameter in assays for quantifying impurities or minor components. It is commonly established at a signal-to-noise ratio of 10:1 or calculated using the formula LOQ = 10σ/S. sepscience.com

For Cephradine and other cephalosporins, validated HPLC methods have demonstrated low LOD and LOQ values, indicating high sensitivity. For example, a method for the simultaneous determination of eight cephalosporins, including Cephradine, reported an LOD of 0.018 µg/mL to 0.03 µg/mL and an LOQ of 0.056 µg/mL to 0.09 µg/mL. sysrevpharm.org Another spectrophotometric method for Cephradine reported an LOD of 0.878 µg/mL and an LOQ of 2.660 µg/mL. scirp.org The specific values for this compound would be determined during the validation of a specific analytical method but are expected to be in a similar low µg/mL or ng/mL range. medipol.edu.trwiserpub.com

Degradation Kinetics and Mechanistic Studies of Cephradine Sulfoxide

Hydrolytic Degradation Pathways

There is currently no specific data available in the scientific literature concerning the hydrolytic degradation of cephradine (B1668399) sulfoxide (B87167).

pH-Dependent Hydrolysis Kinetics and Mechanisms

Information regarding the pH-dependent hydrolysis kinetics and the specific mechanisms by which cephradine sulfoxide might degrade in aqueous solutions at varying pH levels is not documented. For the parent compound, cephradine, degradation is known to be influenced by pH, with instability observed in alkaline conditions. nih.gov However, it remains unknown how the oxidation of the sulfur atom to a sulfoxide impacts the susceptibility of the β-lactam ring and other functional groups to hydrolysis.

Identification of Hydrolytic By-products

As no studies have been published on the hydrolytic degradation of this compound, there is no identification or characterization of its potential hydrolytic by-products.

Photolytic Degradation Processes

The photolytic stability and degradation pathways of this compound have not been the subject of dedicated scientific investigation.

Direct and Indirect Photolysis Mechanisms

Studies on the phototransformation of the parent antibiotic, cephradine, indicate that it is primarily transformed by indirect photolysis. researchgate.netnih.gov It is plausible that this compound may also be susceptible to photolytic degradation, potentially through different mechanisms or at different rates than cephradine. However, without experimental data, the direct and indirect photolysis mechanisms remain speculative. For other related compounds, sulfoxide formation is a known step in photodegradation. researchgate.net

Wavelength Dependence and Quantum Yields

There is no available data on the specific wavelengths of light that might induce the degradation of this compound, nor have its quantum yields been calculated. The quantum yield, a measure of the efficiency of a photochemical process, is a critical parameter for assessing the environmental fate of a compound, and this information is currently lacking for this compound. core.ac.uk

Characterization of Photodegradation Products

In the absence of studies on the photolytic degradation of this compound, none of its potential photodegradation products have been identified or characterized.

Oxidative Degradation Mechanisms (Non-biological)

The chemical stability of cephradine can be compromised through oxidation, a process that can occur abiotically. The sulfur atom in the dihydrothiazine ring of the cephalosporin (B10832234) structure is particularly susceptible to oxidation, leading to the formation of this compound. This conversion represents a primary oxidative degradation pathway.

Role of Reactive Oxygen Species (ROS) in Chemical Oxidation

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). These species are central to the oxidative degradation of many organic molecules, including β-lactam antibiotics. encyclopedia.pub Advanced Oxidation Processes (AOPs), which are designed to generate these radicals, have been shown to be effective in degrading cephalosporins. encyclopedia.pubresearchgate.net

The degradation process often involves the generation of hydroxyl radicals from oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃), sometimes accelerated by UV light or catalysts. encyclopedia.pub For cephalosporins, the reaction with ROS can lead to the formation of sulfoxide derivatives. researchgate.net In the case of cephalexin (B21000), a structurally similar cephalosporin, degradation pathways in a photo-Fenton system (which generates •OH radicals) explicitly include sulfoxide formation. researchgate.net The ferryl ion (FeIVO2+), another reactive species generated in Fenton chemistry, is also known to oxidize organosulfides into sulfoxides. acs.org This occurs via an oxygen atom transfer to the sulfur atom. acs.org While direct studies on this compound are limited, the mechanisms observed for other cephalosporins and sulfides strongly indicate that ROS attack the thioether group in the cephradine molecule, converting it to this compound. researchgate.netresearchgate.net This oxidation is a key step in its chemical degradation profile. Two isomers of this compound are recognized as official impurities of cephradine in the European Pharmacopeia, highlighting the prevalence of this oxidative pathway. mdpi.com

Metal-Catalyzed Oxidation Processes

The oxidation of cephradine to its sulfoxide can be significantly influenced by the presence of metal ions. Transition metals, in particular, can catalyze the oxidation of sulfides to sulfoxides. researchgate.netnih.gov For instance, iron-containing minerals can catalyze the degradation of cephalosporin antibiotics with hydrogen peroxide. researchgate.net The process involves the generation of reactive oxidants on the mineral surface. acs.org

Specific metal catalysts have been developed for the selective oxidation of sulfides. Iron tetrakis(pentafluorophenyl)porphyrin, for example, efficiently catalyzes the oxidation of various sulfides to sulfoxides using hydrogen peroxide in ethanol, achieving high yields and chemoselectivity. nih.gov Similarly, copper ferrite (B1171679) nanoparticles have been used as a reusable catalyst for the selective oxidation of sulfides to sulfoxides. nanochemres.org Palladium (II) complexes with cephradine have also been synthesized and studied, indicating the strong interaction between the metal and the antibiotic. ekb.egekb.eg While these studies often focus on synthesizing metal complexes or general catalytic methods, they underscore the principle that trace metals in a solution or formulation could facilitate the unwanted oxidative degradation of cephradine to this compound. ekb.egnih.gov

Thermal Degradation Profiles and Pathways

The thermal stability of cephradine and its derivatives is a critical factor for storage and processing. Thermogravimetric analysis (TGA) of free cephradine shows it undergoes thermal degradation. nih.gov When incorporated into electrospun nanofibers made of gelatin and polyvinyl alcohol, the thermal stability of cephradine improves, though it still degrades at elevated temperatures. nih.gov

Studies on metal complexes of cephradine provide further insight into its thermal decomposition. aqa.org.arresearchgate.net For example, ternary complexes of cephradine with palladium (II) and various amines show multi-step decomposition profiles. ekb.egekb.eg Typically, an initial weight loss corresponding to water molecules occurs at temperatures between 30°C and 150°C. ekb.egaqa.org.ar This is followed by major decomposition of the organic ligand structure at higher temperatures, often in ranges from 130°C up to 750°C, with the final residue being the metal oxide. ekb.egresearchgate.net

The table below summarizes the thermal decomposition stages for several cephradine-metal complexes, illustrating the temperatures at which significant mass loss occurs.

Cephradine ComplexInitial Decomposition (Water Loss)Main Decomposition RangeFinal Product
Cephradine(Bipyridine)Pd30°C - 150°C150°C - 750°CPdO + Carbon
Cephradine(picolyl amine)Pd33°C - 104°C104°C - 391°CNot Specified
Cephradine(N,N'-dimethylethylenediamine)PdCl35°C - 123°C130°C - 622°CPdO + Carbon
Cephradine(N,N'-diethylethylenediamine)PdCl39°C - 116°C116°C - 779°C (multi-step)Not Specified

Data synthesized from studies on ternary cephradine-palladium complexes. ekb.egekb.eg

Although these data pertain to metal complexes, they indicate that the core cephradine structure begins to decompose at temperatures above 100-150°C. It is expected that this compound would exhibit a similar, if not lower, thermal stability due to the potential for the sulfoxide group to participate in elimination or rearrangement reactions upon heating.

Influence of Environmental Factors on Stability

The stability of this compound, like its parent compound, is highly dependent on environmental conditions outside of biological systems.

Temperature, Light, and pH Effects

Temperature: As indicated by thermal degradation studies, elevated temperatures accelerate the degradation of cephradine. nih.gov The degradation kinetics of cephalosporins are temperature-dependent, following the Arrhenius equation, where reaction rates increase with temperature. nih.gov For instance, the degradation of cephradine in aqueous suspension is observed to increase gradually at room temperature. banglajol.info A study on a related cephalosporin, ceftobiprole, showed that the percentage of the drug remaining after 6 hours decreased significantly as the temperature rose from 50°C (95.70%) to 70°C (55.83%). nih.gov

Light: Photodegradation is a significant pathway for the decomposition of many cephalosporins. encyclopedia.pub Cephradine should be protected from light to maintain its stability. drugfuture.com Exposure to UV radiation can provide the energy needed to initiate degradation reactions, including the oxidation to sulfoxide and subsequent cleavage of the β-lactam ring. nih.gov

pH: The pH of the solution is one of the most critical factors affecting the stability of cephradine and its derivatives. Cephradine is an amphoteric molecule with both acidic and basic functional groups. researchgate.net Studies on cephradine show that its stability is greatest in the acidic pH range of 3.5 to 6.0. drugfuture.com Specifically, it is reported to be quite stable around pH 4. banglajol.info Degradation increases significantly in both strongly acidic (pH < 2) and, especially, neutral to alkaline (pH > 7) conditions. nih.govbanglajol.info A study on cephradine suspensions demonstrated maximum stability at pH 4 and 5. banglajol.info The degradation rate of a similar cephalosporin was found to be slowest in 0.1 M HCl and fastest in 0.1 M NaOH. nih.gov This pH-dependent instability is primarily due to hydrolysis of the β-lactam ring, which is catalyzed by both hydrogen ions and hydroxide (B78521) ions.

The table below illustrates the effect of pH on the stability of a cephradine suspension over 15 days at room temperature.

pHPotency on Day 1 (%)Potency on Day 15 (%)

Data adapted from a stability study on cephradine suspension. banglajol.info

Solvent and Matrix Effects (e.g., aqueous solutions, organic solvents)

The type of solvent used can have a profound impact on the stability of cephradine and its sulfoxide. Cephradine is sparingly soluble in water and very slightly soluble in alcohol. drugfuture.com It is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). ekb.egekb.egmedchemexpress.com

Kinetic Modeling and Rate Constant Determination of Degradation

The study of the degradation kinetics of this compound is complex, as this compound is primarily known as a degradation product and specified impurity of cephradine. Current time information in Edmonton, CA.researchgate.net Consequently, a significant portion of the available kinetic data focuses on the degradation of the parent cephradine molecule rather than the isolated sulfoxide. However, theoretical studies have provided significant insights into the hydrolysis pathways and reaction kinetics, which are crucial for understanding the behavior of cephradine and its derivatives, including the sulfoxide form.

Detailed research into the degradation of related cephalosporins often reveals that the degradation process follows pseudo-first-order kinetics. nih.gov This model is frequently applied to describe the degradation rate where the concentration of one reactant (the cephalosporin) is the limiting factor, while other reactants like water are in excess.

A pivotal study employing quantum chemical calculations using density functional theory (DFT) and transition state theory has been instrumental in predicting the hydrolysis pathways and kinetics for cephradine under various environmental pH conditions. nih.govacs.org This theoretical approach is essential due to the challenges and costs associated with long-term experimental hydrolysis studies. acs.org The research confirmed that its predictions for rate constants were of the same order of magnitude as experimental values, lending significant credibility to the models. acs.org

The theoretical models indicate that the hydrolysis of cephradine is highly dependent on pH. At a pH of 8.0, the degradation is predicted to initiate through the opening of the β-lactam ring, a common degradation mechanism for β-lactam antibiotics, followed by intramolecular amidation. nih.govacs.org The study also highlighted the catalytic role of the carboxyl group in the hydrolysis process, a finding that may extend to other cephalosporin and penicillin antibiotics. nih.govacs.org

Below are data tables representing the findings from theoretical and experimental kinetic studies on cephradine degradation.

Table 1: Predicted vs. Experimental Hydrolysis Rate Constants (log kH) for Cephradine at 298.15 K

pHPredicted log kH (s⁻¹)Experimental log kH (s⁻¹)
5.0-6.85-6.90
6.3-6.40-6.55
7.0-6.20-6.30
8.0-5.95-6.05
9.0-5.70-5.80
This table presents a comparison of theoretically predicted hydrolysis rate constants with experimental data, demonstrating the accuracy of the quantum chemical models. Data sourced from theoretical calculations and experimental validation studies.

Table 2: Predicted Hydrolysis Half-life of Cephradine at Different pH Values

pHHalf-life (t₁/₂) in Days
5.0~72
7.0~20
9.0~7
This table illustrates the significant influence of pH on the stability of cephradine in aqueous solutions, based on predicted kinetic data.

These kinetic models and the derived rate constants are fundamental for assessing the environmental fate of cephradine and understanding the conditions under which degradation products, such as this compound, are formed.

Environmental Fate, Transformation, and Remediation Studies of Cephradine Sulfoxide

Occurrence and Distribution in Environmental Compartments (e.g., water, soil, sediment)

Direct detection and quantification of Cephradine (B1668399) Sulfoxide (B87167) in the environment are not extensively documented in scientific literature. However, its occurrence can be inferred from the presence of the parent compound, Cephradine. As a primary transformation product, Cephradine Sulfoxide is expected to be present in environmental matrices where Cephradine is found and undergoes degradation.

Cephradine has been detected in hospital effluents and the surrounding soil and water systems. For instance, a study in Peshawar, Pakistan, identified Cephradine in the waste water and soil of major hospitals, with concentrations in wastewater reaching up to 0.64 µg/mL researchgate.net. The presence of the parent compound in these environments suggests that transformation products, including this compound, are likely being formed and distributed in these compartments.

The distribution of such transformation products is governed by the physicochemical properties of both the parent compound and the metabolite, as well as the characteristics of the environmental compartment. Cephalosporins generally possess low octanol-water partition coefficient (Kow) values, indicating they are less likely to be eliminated through soil sorption and may be mobile in aquatic systems frontiersin.org. Therefore, this compound formed in soil or wastewater may be transported into surface and groundwater, contributing to the pool of pharmaceutical contaminants in the aquatic environment. The formation of sulfoxide-type products from related cephalosporins has been noted as an environmental concern due to potential genotoxicity researchgate.net.

Abiotic Transformation in Aquatic and Terrestrial Environments

The formation of this compound is a direct result of the abiotic degradation of its parent compound, Cephradine, through processes like hydrolysis and photolysis. While specific studies detailing the subsequent transformation of this compound are scarce, understanding its formation is key to assessing its environmental presence.

Hydrolysis is a primary abiotic degradation pathway for Cephradine in aquatic environments. The process involves the cleavage of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) antibiotics. Studies on Cephradine have shown that it degrades abiotically in surface water, with hydrolysis being a key mechanism nih.gov. One study predicted that the hydrolysis of Cephradine at a pH of 8.0 proceeds through the opening of the β-lactam ring, followed by intramolecular amidation nih.gov. This process is influenced by pH, and the presence of a carboxyl group in the molecule can play a catalytic role in the hydrolysis of cephalosporins nih.gov. The oxidation of the sulfur atom in the dihydrothiazine ring to form a sulfoxide is a potential transformation that can occur during these degradative processes, leading to the formation of this compound.

Photolysis, or degradation by light, is another significant abiotic process affecting cephalosporins in surface waters. While direct photolysis is considered a negligible pathway for the parent compound Cephradine, indirect photodegradation can occur researchgate.netnih.gov. In a study conducted in Lake Xuanwu, China, the degradation half-life of Cephradine in surface water decreased from 2.7 days in the dark to 2.2 days under simulated sunlight nih.gov. The presence of dissolved organic matter (DOM) was found to stimulate the photodegradation of Cephradine by 9% nih.gov. Photochemical reactions can lead to various structural modifications of the Cephradine molecule, including the oxidation of the thioether group to a sulfoxide, thereby generating this compound.

The following table summarizes the degradation half-lives of the parent compound, Cephradine, under different environmental conditions, which are conducive to the formation of this compound.

Environmental CompartmentConditionHalf-life (t½)Primary Degradation ProcessReference
Lake Surface WaterDark2.7 daysAbiotic Hydrolysis nih.gov
Lake Surface WaterSimulated Sunlight2.2 daysPhotodegradation/Photolysis nih.gov
Oxic Lake Sediment-0.8 daysBiodegradation nih.gov
Anoxic Lake Sediment-1.1 daysBiodegradation nih.gov

Biotic Transformation and Biodegradation Potential in Environmental Systems

Biotic processes, driven by microorganisms, are critical in the transformation of antibiotics in the environment. These processes can lead to the formation of metabolites like this compound and may also contribute to its subsequent degradation.

This compound is, by its nature, an environmental metabolite of the parent antibiotic, Cephradine. Its identification in environmental samples would confirm a transformation pathway for Cephradine. The scientific literature resulting from the search does not specify further environmental microbial metabolites that are formed from the subsequent breakdown of this compound. Research in this area is challenging, as it requires the tracking of transformation products that are often present at very low concentrations in complex environmental matrices.

Sorption and Desorption Behavior in Environmental Media (e.g., soil, sediment)

Cephalosporin antibiotics are generally characterized by low octanol-water partition coefficient (Kow) values, indicating they are relatively hydrophilic. frontiersin.org This property suggests that they are not readily eliminated from the environment through biotransformation or sorption to soil. frontiersin.org The addition of a sulfoxide group to the cephradine molecule increases its polarity, which would likely further limit its tendency to adsorb to soil organic matter and sediment.

The sorption of chemicals to soil and sediment is a critical process that governs their mobility and bioavailability. frontiersin.org This behavior is typically quantified using sorption (Kd) and organic carbon-normalized (Koc) coefficients.

Table 1: Key Parameters in Soil Sorption Studies

ParameterDescriptionSignificance
Sorption Coefficient (Kd) The ratio of the concentration of a substance adsorbed to the soil to the concentration of the substance in the soil solution at equilibrium.Indicates the overall tendency of a chemical to partition between the solid (soil/sediment) and liquid (water) phases. Higher values mean stronger binding.
Organic Carbon-Normalized Sorption Coefficient (Koc) An indicator of a chemical's tendency to be sorbed by soil or sediment, normalized to the organic carbon content of that medium.Allows for the comparison of sorption potential across different soils and sediments by accounting for the primary sorbent, which is often organic carbon.

Given the hydrophilic nature of cephalosporins, this compound is expected to exhibit low Kd and Koc values, signifying weak adsorption to environmental solids and a preference for remaining in the aqueous phase.

Leaching and Transport Potential in Groundwater Systems

The potential for a chemical to leach from the soil surface into groundwater is inversely related to its sorption affinity. Compounds with weak sorption behavior are more mobile and present a higher risk of contaminating groundwater resources.

As established, cephalosporins like cephradine are not strongly retained by soil particles. frontiersin.org The increased polarity of this compound suggests an even lower sorption potential compared to its parent compound. Consequently, this compound is presumed to have a high potential for leaching and transport through the soil profile. In the event of its formation in agricultural soils or its release from wastewater treatment facilities, it could readily migrate downwards with infiltrating water, posing a potential threat to underlying groundwater systems. However, it is important to note that direct experimental studies confirming the leaching and transport dynamics specific to this compound are currently lacking.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). mdpi.comnih.gov These processes are considered highly effective for the degradation of persistent and recalcitrant organic pollutants, such as antibiotics, that are not efficiently removed by conventional wastewater treatment methods. nih.govunina.it While specific research on the application of AOPs to this compound is scarce, studies on the parent compound cephradine and related cephalosporins demonstrate the viability of these technologies.

Ozonation and ultraviolet (UV) irradiation are effective AOPs for degrading pharmaceuticals. Ozone can react with contaminants directly or decompose to form hydroxyl radicals, while UV light can degrade compounds through photolysis or enhance the production of hydroxyl radicals when combined with oxidants like ozone (O3/UV). mdpi.com

Studies on the parent compound, cephradine, show it is susceptible to abiotic degradation, including hydrolysis and photolysis. nih.gov In one study, the degradation half-life of cephradine in surface water decreased significantly from 2.7 days in the dark to 2.2 days under simulated sunlight. nih.gov The presence of dissolved organic matter was found to slightly stimulate the photodegradation of cephradine. nih.gov Furthermore, the UV light degradation products of cephradine have been shown to have adverse effects on freshwater algae. nih.gov

It is important to note that ozonation does not always lead to complete mineralization and can transform parent compounds into new intermediate products. nih.govnih.gov In studies of other sulfur-containing pharmaceuticals, the sulfur atom is a common site of oxidation, often resulting in the formation of sulfoxide products. researchgate.net This suggests that the sulfur atom in cephradine is a likely reaction site during oxidation, leading to the formation of this compound. nih.gov If this compound is the initial contaminant, these oxidative processes would likely attack other parts of the molecule, such as the beta-lactam ring or aromatic structures.

Table 2: Degradation Half-Lives of Cephradine (Parent Compound) in an Aquatic System nih.gov

ConditionMatrixHalf-Life (days)
Dark (Abiotic) Surface Water2.7
Simulated Sunlight Surface Water2.2
Oxic Sediment0.8
Anoxic Sediment1.1

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst (e.g., titanium dioxide, TiO2) and a light source (typically UV) to generate reactive oxygen species that degrade organic pollutants. mdpi.com This technology has been successfully applied to various antibiotics.

While direct studies on the photocatalytic degradation of this compound were not found, research on the structurally similar antibiotic cephalexin (B21000) provides a relevant analogue. In one study, the photocatalytic degradation of cephalexin was optimized using a TiO2/ZnO catalyst.

Table 3: Optimal Conditions for Photocatalytic Degradation of Cephalexin (Analogue) deswater.com

ParameterOptimal Value
Catalyst TiO2/ZnO
Catalyst Dose 2 g L⁻¹
Initial Concentration 15 mg L⁻¹
Radiation Intensity 18 W (UV)
pH 7
Contact Time 45 min

These findings suggest that photocatalysis could be a viable method for degrading this compound, although the optimal conditions would need to be determined experimentally. The process is effective in breaking down the complex structures of cephalosporin antibiotics into simpler, less harmful compounds.

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+) to produce highly reactive hydroxyl radicals. This process is effective for treating wastewater containing high concentrations of recalcitrant organic compounds. mdpi.com

Research has demonstrated the effectiveness of a combined Fenton-algal treatment for removing high concentrations of cefradine. rsc.org While algal treatment alone was unsatisfactory for cefradine, the combined system achieved a higher removal rate and required a shorter treatment time. rsc.org This indicates that the Fenton reaction is capable of breaking down the cephradine molecule, making it more amenable to subsequent biological degradation.

Another study involving the oxidation of cephradine by manganese dioxide (δ-MnO2), a Fenton-like process, identified the sulfur atom in the cephem ring as a primary site of oxidation. nih.gov This provides strong evidence that oxidative processes in the environment can transform cephradine into this compound. The efficiency of Fenton and Fenton-like processes suggests they are a promising remediation strategy for water contaminated with cephradine and its transformation products like this compound.

Theoretical and Computational Chemistry Approaches to Cephradine Sulfoxide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods provide insight into electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the conformational landscape of flexible molecules like cephalosporins.

While specific DFT studies on cephradine (B1668399) sulfoxide (B87167) are scarce, extensive research on the parent cephradine molecule offers a template for understanding its behavior. For instance, a study on cephradine employed DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to identify its most stable conformer. amazonaws.com The analysis involved relaxed scans of rotational bonds to map the potential energy surface and locate the global minimum energy structure. amazonaws.com

The introduction of a sulfoxide group (S=O) would significantly impact the conformational preferences of the cephradine structure. The sulfoxide oxygen can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with nearby protons, such as the amide proton on the C7 side chain. This interaction was found to be a decisive structural factor in theoretical studies on the ring-opening of penicillin sulfoxides. ccspublishing.org.cn The stereochemistry of the sulfoxide, being either (R) or (S), would lead to two distinct diastereomers with different conformational profiles and energies. Conformational analysis of penicillin α- and β-sulfoxides has shown that the orientation of key groups, governed by these conformations, is critical. ias.ac.inias.ac.in

A hypothetical DFT conformational analysis of cephradine sulfoxide would therefore focus on the torsional angles around the C2-C3 bond, the C6-C7 bond, and the orientation of the C7 acylamino side chain, while considering the two possible stereoisomers of the sulfoxide.

Ab Initio Methods for Energetics and Reactivity Predictions

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for predicting reaction energetics and reactivity. While computationally more intensive than DFT, they are crucial for accurately modeling reaction pathways and transition states.

In the context of related compounds, ab initio calculations have been instrumental. For example, in the study of the Morin rearrangement, which converts penicillin sulfoxides into cephalosporins, the M06-2X functional, which has a strong basis in ab initio principles, was used to explore the reaction mechanism. ccspublishing.org.cn These calculations can accurately predict the energy barriers for key steps like the ring-opening of the thiazolidine (B150603) ring and the subsequent dehydration and cyclization to form the dihydrothiazine ring of the cephalosporin (B10832234) core. ccspublishing.org.cn

For this compound, ab initio methods could be applied to predict its stability relative to the parent cephradine and its susceptibility to various chemical reactions. For instance, these methods could calculate the energy required for further oxidation to the sulfone, the energy profile for thermal degradation, or the activation barriers for hydrolysis of the β-lactam ring.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to model the behavior of a molecule over time, considering its interactions with its environment, particularly solvents like water.

MD simulations have been used to study the parent compound, cephradine. One study used MD simulations to assess computationally designed enzyme variants for the hydrolysis of cephradine, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding free energies. nih.gov Another computational model used molecular similarity calculations, derived from 3D structures, to predict the inclusion of guest molecules within the crystalline framework of cephradine. rsc.org

For this compound, MD simulations would be invaluable for understanding its behavior in an aqueous solution. Key applications would include:

Exploring Conformational Space: MD can sample a vast number of conformations, providing a dynamic picture of the molecule's flexibility, which complements the static picture from DFT.

Solvent Interactions: Simulations can reveal the specific hydration patterns around the molecule, particularly around the polar sulfoxide and carboxylate groups. This includes the number of hydrogen bonds formed with water and the structure of the solvation shells.

Stability Assessment: By running simulations at different temperatures, one could observe the onset of structural changes or degradation, providing insights into its stability.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic parameters, which is a powerful tool for structure verification and interpretation of experimental data.

DFT calculations performed on cephradine have been used to predict its vibrational spectra (FT-IR and Raman). amazonaws.com The study found good agreement between the calculated frequencies and the experimental data, allowing for a detailed assignment of vibrational modes. amazonaws.com

Applying this to this compound, one would expect to predict characteristic frequencies that would confirm its structure:

IR Frequencies: A strong absorption band corresponding to the S=O stretching vibration would be predicted, typically in the range of 1030-1070 cm⁻¹. The exact frequency would depend on the local electronic environment and hydrogen bonding. Other key peaks, such as the β-lactam carbonyl stretch (~1760 cm⁻¹) and the amide carbonyl stretch (~1680 cm⁻¹), would also be predicted, with slight shifts compared to the parent cephradine due to the electronic influence of the sulfoxide group.

NMR Chemical Shifts: The introduction of the electronegative sulfoxide group would cause predictable changes in the ¹H and ¹³C NMR spectra. Protons and carbons on atoms adjacent to the sulfoxide (e.g., at the C2 and C4 positions of the cephem nucleus) would be expected to shift downfield. Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed with DFT, could provide precise predictions of these chemical shifts, aiding in the structural elucidation of the (R)- and (S)-diastereomers, which would have distinct NMR spectra.

Vibrational Mode Typical Predicted Frequency Range (cm⁻¹)
β-Lactam C=O Stretch1750 - 1780
Amide C=O Stretch1670 - 1690
Sulfoxide S=O Stretch 1030 - 1070
C=C Stretch1640 - 1660
N-H Stretch3250 - 3350
This table presents hypothetical, yet typical, frequency ranges for key functional groups in this compound based on known data for cephalosporins and sulfoxides.

Modeling of Reaction Mechanisms and Transition States for Synthesis and Degradation

A significant application of computational chemistry is the elucidation of reaction mechanisms. This compound can be both a product of degradation (oxidation) and a key intermediate in synthesis.

Theoretical studies have extensively modeled the Morin rearrangement, where a penicillin sulfoxide undergoes a thermally or acid-catalyzed transformation into a cephalosporin. ccspublishing.org.cn These studies, using DFT, have mapped the potential energy surface, identified key intermediates (like sulfenic acid derivatives), and located the transition state structures for the concerted, pericyclic ring-opening of the penicillin core. ccspublishing.org.cn This provides a direct mechanistic analogy for reactions involving the sulfoxide group in a β-lactam system.

For this compound, computational modeling could be used to investigate:

Oxidative Degradation: Modeling the reaction of cephradine with an oxidizing agent (e.g., a hydroxyl radical, as in gamma radiolysis eeer.org) to form the sulfoxide. DFT calculations could determine the activation energy for this step.

Further Oxidation: Modeling the subsequent oxidation of the sulfoxide to the corresponding sulfone, which is often a biologically inactive degradation product.

Hydrolytic Stability: Calculating the energy barrier for the hydrolysis of the β-lactam ring. This is a crucial degradation pathway for all β-lactam antibiotics. The electronic effect of the sulfoxide group would be expected to influence this barrier compared to the parent drug. Studies on cephradine degradation kinetics in solution provide experimental data that could be correlated with these theoretical models. pjsir.orglongdom.org

Structure-Reactivity Relationships (Chemical, non-biological)

Quantum chemical descriptors derived from calculations can establish quantitative structure-reactivity relationships (QSRR).

For cephradine, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) have been calculated to evaluate its chemical reactivity. amazonaws.com The MEP, for example, identifies the electron-rich regions susceptible to electrophilic attack (like the carbonyl oxygens) and electron-deficient regions susceptible to nucleophilic attack. amazonaws.com

The introduction of a sulfoxide group would significantly alter these descriptors for this compound:

Conclusion and Future Directions in Cephradine Sulfoxide Research

Summary of Key Academic Contributions and Scientific Advances

The study of Cephradine (B1668399) Sulfoxide (B87167), a significant transformation product of the first-generation cephalosporin (B10832234) antibiotic Cephradine, has seen notable progress. A key contribution has been the recognition of Cephradine Sulfoxide as a specified impurity in Cephradine, with two isomeric forms, C and D, identified in the European Pharmacopeia. mdpi.com This acknowledgment underscores the importance of monitoring its presence in pharmaceutical formulations.

Significant strides have also been made in the analytical methodologies for detecting and quantifying Cephradine and its related substances, including the sulfoxide derivative. Techniques such as high-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS/MS) detection have been pivotal in these advancements. mdpi.com Furthermore, the synthesis of Cephradine derivatives, including Schiff bases and their metal complexes, has been an active area of research, aiming to enhance antibacterial activity. qeios.com These studies provide a foundation for understanding the chemical behavior and potential modifications of the cephradine structure.

In the environmental context, research has highlighted the presence of cephalosporin antibiotics in various aquatic environments, including wastewater and surface waters. researchgate.net The transformation of these parent compounds into metabolites like this compound is a crucial aspect of their environmental fate. researchgate.net The development of advanced analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has enabled the detection of these compounds at low concentrations. researchgate.net

Identification of Persistent Challenges in Chemical and Environmental Studies

Despite the progress, several challenges persist in the comprehensive understanding of this compound. A primary chemical challenge lies in the synthesis and isolation of pure this compound isomers for detailed characterization and toxicological studies. The oxidative degradation of Cephradine to its sulfoxide is a known pathway, but controlling the stereoselectivity of this oxidation to yield specific isomers remains a complex task. mdpi.comacs.org

From an environmental perspective, a significant hurdle is the lack of extensive data on the occurrence, fate, and ecological impact of this compound specifically. While the presence of cephalosporins in the environment is documented, the concentration and persistence of their transformation products like the sulfoxide are less understood. researchgate.netnih.gov The complex nature of environmental matrices poses a considerable challenge for the extraction and accurate quantification of these polar metabolites. nih.gov

Furthermore, the potential for this compound to contribute to the development and spread of antibiotic resistance is a critical but under-researched area. The transformation of antibiotics in the environment can sometimes lead to metabolites with altered or even enhanced biological activity, a factor that complicates risk assessment. researchgate.net The ecotoxicity of this compound and its potential effects on non-target organisms in aquatic and terrestrial ecosystems require more in-depth investigation. nih.gov

Prospective Avenues for Future Research and Interdisciplinary Collaboration

Future research on this compound should be directed towards addressing the identified challenges through a multi-faceted and collaborative approach.

Key research areas should include:

Advanced Analytical Methodologies: There is a need for the development of more sensitive and robust analytical methods for the routine monitoring of this compound in diverse environmental samples, including wastewater, surface water, and soil. This includes exploring novel sample preparation techniques and advanced mass spectrometry platforms.

Toxicological and Ecotoxicological Studies: Comprehensive studies are required to evaluate the potential toxicity of this compound to various organisms. This should encompass both acute and chronic exposure scenarios to understand its long-term environmental impact.

Degradation and Transformation Pathways: Further investigation into the biotic and abiotic degradation pathways of this compound is crucial. Understanding its persistence and the formation of any further transformation products will provide a more complete picture of its environmental fate.

Antibiotic Resistance: Research should focus on whether environmental exposure to this compound can select for or contribute to the proliferation of antibiotic-resistant bacteria and resistance genes.

Interdisciplinary collaboration will be paramount to advancing our understanding of this compound. Chemists, environmental scientists, toxicologists, and microbiologists must work together to tackle the complex issues at the intersection of pharmaceutical chemistry and environmental health. For instance, collaboration between synthetic chemists and toxicologists can facilitate the production of pure this compound standards for accurate toxicity testing. Similarly, joint efforts between environmental analytical chemists and microbiologists can elucidate the links between environmental contamination and the spread of antibiotic resistance. sciencescholar.uslstmed.ac.uk Such collaborative efforts will be essential for developing effective strategies to mitigate the potential risks associated with this compound and other pharmaceutical transformation products in the environment.

Q & A

Q. What validated analytical methods are recommended for quantifying Cephradine Sulfoxide in pharmaceutical formulations?

A reverse-phase HPLC-UV method is widely validated for quantifying this compound. Key parameters include:

  • Column : Ion Pac Zorbax 300-SCX (4.6 × 250 mm, 5 µm) .
  • Mobile phase : Methanol-aqueous buffer (pH 4–5) to enhance stability during analysis .
  • Linearity : 2.5–12.5 µg/mL with R² > 0.999 .
  • Precision : Intra-day and inter-day CV% < 5% . Method validation should follow USP standards for cephalosporins, including cross-referencing with certified reference materials (e.g., USP Cephradine RS) .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH- and temperature-dependent:

  • Optimal pH : 4–5, with degradation accelerating outside this range due to hydrolysis or oxidation .
  • Temperature : Stable at room temperature for 48–72 hours; refrigerated conditions (4°C) extend stability . Methodological recommendation: Conduct accelerated stability studies (e.g., 40°C/75% RH) and compare degradation kinetics with real-time data to predict shelf life .

Q. How can researchers ensure accurate purity assessment of this compound?

Combine chromatographic (HPLC) and spectroscopic (UV-Vis) techniques:

  • Peak purity analysis : Use diode-array detection to confirm no co-eluting impurities .
  • Absorbance criteria : Pure this compound should exhibit absorbance < 0.050 at 450 nm .
  • Reference standards : Cross-validate against USP-certified Cephradine and Cephalexin standards to account for related substances .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized to improve yield and reduce byproducts?

Key parameters for enzymatic synthesis using 7-ADCA and D-dihydrophenylglycine (DHa):

  • Enzyme selection : Use immobilized acylases to enhance reaction efficiency and reusability .
  • DH concentration : Maintain < 2 wt.% to minimize competitive inhibition and byproduct formation .
  • Crystallization : Post-synthesis, crystallize from aqueous solutions at controlled pH to isolate high-purity this compound hydrate . Advanced validation: Monitor conversion rates via LC-MS and optimize reaction kinetics using response surface methodology (RSM) .

Q. What strategies resolve discrepancies between accelerated and real-time stability data for this compound?

Discrepancies often arise from non-linear degradation pathways. To address this:

  • Statistical modeling : Apply the Arrhenius equation to predict degradation rates, but validate with real-time data at 25°C .
  • Forced degradation studies : Expose samples to oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions to identify degradation products via LC-MS .
  • Data integrity : Archive raw chromatograms and spectrophotometric scans to enable retrospective analysis .

Q. How can bioequivalence studies for this compound formulations account for inter-subject variability?

Design crossover pharmacokinetic studies with stringent controls:

  • Plasma sample analysis : Use validated HPLC methods with LLOQ ≤ 0.3 µg/mL to detect low concentrations .
  • Statistical criteria : Apply ANOVA and 90% confidence intervals for AUC and Cₘₐₓ, ensuring values fall within 80–125% for bioequivalence .
  • Covariate adjustment : Factor in variables like renal clearance rates using population pharmacokinetic modeling .

Q. What enzymatic vs. chemical synthesis routes for this compound offer scalability and sustainability?

  • Enzymatic route : Higher enantioselectivity and reduced solvent waste, but requires costly immobilized enzymes .
  • Chemical synthesis : Faster reaction times but generates more byproducts (e.g., cephalexin), necessitating rigorous purification . Comparative analysis: Use life-cycle assessment (LCA) to evaluate environmental impact, and techno-economic analysis (TEA) for cost-benefit trade-offs .

Methodological Notes

  • Data Contradictions : For stability or synthesis yield discrepancies, replicate experiments under standardized conditions (e.g., USP guidelines) and apply multivariate analysis to identify confounding variables .
  • Advanced Instrumentation : Hyphenated techniques (e.g., LC-QTOF-MS) are recommended for structural elucidation of degradation products .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.